molecular formula C15H14N4O4S B2483288 Methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate CAS No. 1396874-91-1

Methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2483288
CAS RN: 1396874-91-1
M. Wt: 346.36
InChI Key: CXGASMNAPFDYMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis pathways for similar compounds often involve condensation reactions, utilization of active methylene compounds, or reactions with hydrazine or phenyl hydrazine. For instance, novel derivatives of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates were synthesized through the condensation of methyl 1-acetylazulene-3-carboxylate, indicating the versatility of pyrazine derivatives in chemical synthesis (Jiao, 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of NMR, MS, and elemental analysis in confirming structures. The detailed structure-activity relationship, as well as the analysis of electronic and nonlinear optical properties through DFT calculations, show how substituents affect the HOMO–LUMO energy gap and hyperpolarizability (Ahmad et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include polarized ethylenes synthesis, reactions with hydrazine, and the synthesis of pyrazole and pyrimidine derivatives. These reactions are critical for creating diverse chemical structures with potential biological activities (Tominaga et al., 1990).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred through crystalline analysis and DFT studies. These studies often explore the impact of various substituents on the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for understanding the compound's potential applications. The synthesis and reactions of related compounds provide insights into their antimicrobial and analgesic activities, indicating a broad range of chemical properties that could be explored for "Methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate" (Kumara et al., 2009).

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives were synthesized, showcasing the versatility in creating structurally diverse compounds from similar chemical backbones (X.-S. Jiao, 2007).
  • Studies on the synthesis of oxetane/azetidine containing spirocycles demonstrate the ability to generate complex molecular structures, which could be relevant for the synthesis of methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate (Benjamin T. Jones, Mitchell Proud, V. Sridharan, 2016).

Potential for Antimicrobial and Analgesic Activity

Applications in Heterocyclic Synthesis

  • The preparation of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, demonstrates the use of related compounds in synthesizing materials for various industries, including dyes, drugs, and cosmetics (M. S. Amine, Amal A. Mahmoud, S. Badr, Alaa S. Gouda, 2012).

Potential in Pharmaceutical Research

  • The synthesis of compounds with structures involving pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their subsequent screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicates a potential avenue for pharmaceutical applications (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Explorations in Organic Chemistry

  • The synthesis of N-aminopyrazoles via Fe(II)-catalyzed rearrangement of isoxazoles presents innovative methodologies in organic synthesis, which could be relevant for developing new ways to synthesize and manipulate compounds like methyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate (E. Galenko, Viktor Ivanov, M. Novikov, A. Zolotarev, A. Khlebnikov, 2018).

Applications in Medicinal Chemistry

properties

IUPAC Name

methyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-15(22)10-2-5-24-13(10)18-12(20)9-7-19(8-9)14(21)11-6-16-3-4-17-11/h2-6,9H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGASMNAPFDYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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